molecular formula C15H14O B195590 Dibenzosuberol CAS No. 1210-34-0

Dibenzosuberol

Cat. No.: B195590
CAS No.: 1210-34-0
M. Wt: 210.27 g/mol
InChI Key: POAVRNPUPPJLKZ-UHFFFAOYSA-N
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Description

Dibenzosuberol, also known as 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, is an organic compound with the molecular formula C15H14O. It is characterized by a tricyclic structure consisting of two benzene rings fused to a cycloheptene ring. This compound is notable for its white crystalline appearance and aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzosuberol can be synthesized through several methods. One common approach involves the decarboxylation of phthalic acid and styrene, followed by recrystallization to obtain dibenzocycloheptanone. This intermediate is then reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The reduction step often employs catalytic hydrogenation or other reducing agents under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Dibenzosuberol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dibenzosuberone.

    Reduction: Further reduction can yield more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using bromine or chlorination using chlorine gas under UV light.

Major Products:

Scientific Research Applications

Dibenzosuberol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Dibenzosuberone: An oxidized form of dibenzosuberol.

    Dibenzocycloheptanone: An intermediate in the synthesis of this compound.

    Dibenzocycloheptanol: A related compound with a similar tricyclic structure.

Uniqueness: this compound is unique due to its specific tricyclic structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAVRNPUPPJLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80153104
Record name Dibenzosuberol
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Molecular Weight

210.27 g/mol
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CAS No.

1210-34-0
Record name Dibenzosuberol
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Record name Dibenzosuberol
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Record name Dibenzosuberol
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Record name Dibenzo(b,f)cycloheptan-1-ol
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Record name DIBENZOSUBEROL
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Synthesis routes and methods

Procedure details

A mixture of 208 g of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, 2 l of ethanol, 200 g of sodium hydroxide and 300 g of zinc powder is heated to boiling under reflux while stirring for 2 hours. The still warm mixture is filtered over kieselguhr while back-washing with about 1 l of methanol. After concentration of the yellow solution to about 1 l, the thick paste obtained is partitioned between 2 l of chloroform and 1 l of water. The alkaline-aqueous phase is adjusted to pH 3 to 4 with about 400 ml of concentrated hydrochloric acid while cooling with ice and extracted with 1 l of chloroform. The combined chloroform extracts are washed with water until they are neutral and subsequently dried over magnesium sulfate in the presence of a small amount of active carbon. After filtration and concentration of the clear, light yellowish solution, there is obtained 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol as an almost white, crystalline mass with a melting point of 89-91°.
Quantity
208 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of dibenzosuberol in peptide synthesis?

A1: this compound has shown promise as a protecting group for carboxylic acids during peptide synthesis []. Specifically, it has been used to protect the side chain carboxylic acid of aspartic acid. This protection strategy helps control the reactivity of the amino acid during peptide chain assembly.

Q2: How does this compound contribute to the development of ultrahigh molecular weight polyethylene?

A2: In the realm of polymer chemistry, this compound plays a crucial role in the design of novel nickel(II) catalysts for polyethylene production []. When incorporated into the catalyst structure, the dibenzosuberyl groups effectively shield the nickel(II) active site. This shielding significantly reduces unwanted chain transfer and branching during polymerization, resulting in the production of ultrahigh molecular weight polyethylene with exceptional linearity.

Q3: Beyond polyethylene, are there other applications for this compound-containing catalysts?

A3: The unique shielding provided by dibenzosuberyl groups in nickel(II) catalysts extends their utility beyond polyethylene production. These catalysts exhibit high activity, thermal robustness (up to 90 °C), and compatibility with polar solvents like THF []. This makes them promising candidates for exploring controlled polymerization of a wider range of monomers, potentially leading to new materials with tailored properties.

Q4: Has this compound been investigated for any biological activities?

A4: While research on this compound itself is limited in the biological realm, a derivative, dibenzosuberenone, has demonstrated antiviral properties []. Specifically, dibenzosuberenone showed an inhibitory effect on rhinovirus replication in vitro, primarily by interfering with the viral entry process. This finding suggests potential antiviral applications for this compound derivatives.

Q5: What are the key volatile components found in Allium mairei and was this compound among them?

A5: Analysis of the volatile compounds in Allium mairei, a type of onion, revealed a diverse profile of 95 components []. The dominant compounds included various sulfides, disulfides, trisulfides, and fatty acids, contributing to the characteristic aroma and flavor of the plant. Interestingly, this compound was identified as a minor component, representing 0.08% of the total volatile profile []. This finding broadens our understanding of the natural occurrence of this compound.

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